molecular formula C13H19NO B1321944 1-Benzyl-4-methylpiperidin-3-ol CAS No. 384338-20-9

1-Benzyl-4-methylpiperidin-3-ol

Cat. No.: B1321944
CAS No.: 384338-20-9
M. Wt: 205.3 g/mol
InChI Key: QRGQXVUZVXXWAG-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-ol, also known as 4-methyl-1-benzylpiperidin-3-ol, is a heterocyclic compound from the piperidine family. It is an organic compound with a molecular formula of C12H19NO and a molecular weight of 189.28 g/mol. It is a colorless, crystalline solid that is soluble in water, ethanol, and ether. 4-methyl-1-benzylpiperidin-3-ol has been studied for its potential use in a variety of scientific and medical applications, such as drug synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Chemical Structure and Affinity Studies Compounds containing 1-Benzyl-4-methylpiperidin-3-ol have been studied for their chemical structures and how these structures influence their biological activities. A study by Abramson et al. (1974) explored the affinity of various esters of this compound for postganglionic acetylcholine receptors, finding that certain derivatives had very high affinity constants, which is crucial in pharmacological research (Abramson et al., 1974).

Synthetic Methodologies The compound plays a role in the development of synthetic methodologies. For example, the work by Grishina et al. (2017) presented a method for the regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols, demonstrating the compound's significance in synthetic chemistry (Grishina et al., 2017).

Chiral Separation and Analysis The compound has been used in the development of methods for chiral separation and analysis. Oda et al. (1992) developed a high-performance liquid chromatographic method for the chiral separation of E2020, a derivative of this compound, demonstrating its utility in analytical chemistry (Oda et al., 1992).

Cytotoxicity Studies In cytotoxicity studies, Dindulkar et al. (2014) synthesized a series of N-benzylpiperidin-4-one oximes, which included derivatives of this compound. They found that some compounds exhibited significant cytotoxicity against human cervical carcinoma cells, indicating the potential of these compounds in cancer research (Dindulkar et al., 2014).

Safety and Hazards

The safety information for 1-Benzyl-4-methylpiperidin-3-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-methylpiperidin-3-ol plays a significant role in biochemical reactions, particularly as a free radical scavenger. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP2D6 inhibitor, which suggests its potential interaction with cytochrome P450 enzymes involved in drug metabolism . This interaction can influence the metabolic pathways of other compounds processed by these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to permeate the blood-brain barrier indicates its potential impact on neuronal cells and related signaling pathways . Additionally, its role as a free radical scavenger suggests it may protect cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a CYP2D6 inhibitor, it can inhibit the enzyme’s activity, leading to altered drug metabolism and potential changes in gene expression . The compound’s free radical scavenging activity involves neutralizing reactive oxygen species, thereby preventing cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable at room temperature, which is essential for consistent experimental results

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects observed in studies indicate that careful dosage management is necessary to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of CYP2D6 suggests that it can affect the metabolic flux of other compounds processed by this enzyme . This interaction may lead to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to permeate the blood-brain barrier indicates its potential accumulation in neuronal tissues . The compound’s distribution can influence its localization and overall effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its localization is crucial for elucidating its precise mechanisms of action.

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQXVUZVXXWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620739
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384338-20-9
Record name 1-Benzyl-4-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product from Method B (72.45 grams/0.387 mol) dissolved in 240 mL of THF was added 21.4 grams of NaBH4 and the mixture cooled to 0° C. A solution of borontrifluoride etherate (109.4 mL dissolved in 200 mL of THF) was then added dropwise over 1.5 hours. Once added, the reaction mixture was brought to room temperature and stirred for 2 hours. The reaction was again cooled to 0° C. and 29.3 mL of water were added dropwise over 15 minutes followed by dropwise addition of 2N sodium hydroxide (97.5 mL) over 20 minutes. The resulting mixture stirred at 0° C. for 40 minutes and was then brought to room temperature. Hydrogen peroxide (30%) (97.5 mL) was added dropwise at a rate so as not to exceed 50° C. in the reaction mixture (approximately 30 minutes). When the addition was complete, the reaction mixture stirred for 10 minutes, then was cooled to 0° C. Concentrated hydrochloric acid (97.5 mL) was added over 5 minutes, the reaction mixture was reduced to one third its volume in vacuo, and the pH adjusted to 9-10 with 6N sodium hydroxide (aq). The resulting mixture was extracted three times with ether, the combined ether layers dried over MgSO4 and evaporated to dryness in vacuo affording 65.32 grams (79%) of the title compound as yellow oil. LRMS: 206.1 (M+1).
Quantity
72.45 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
109.4 mL
Type
reactant
Reaction Step Three
Quantity
97.5 mL
Type
reactant
Reaction Step Four
Quantity
97.5 mL
Type
reactant
Reaction Step Five
Quantity
97.5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
29.3 mL
Type
solvent
Reaction Step Eight
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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